molecular formula C10H19N3 B1528723 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine CAS No. 1350479-21-8

3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

Cat. No.: B1528723
CAS No.: 1350479-21-8
M. Wt: 181.28 g/mol
InChI Key: RVWZQJWLAVUWMO-UHFFFAOYSA-N
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Description

3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine typically involves the reaction of 2,3,3-trimethylbutylamine with a suitable pyrazole precursor. One common method is the condensation of 2,3,3-trimethylbutylamine with 3,5-dichloropyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,2,3-Trimethylbutane: A hydrocarbon with a similar branched structure but lacking the pyrazole ring.

    Tetramethylbutane: Another branched hydrocarbon with a different arrangement of methyl groups.

    Triptane: A highly branched alkane used as an anti-knock additive in aviation fuels.

Uniqueness

3-(2,3,3-Trimethylbutyl)-1H-pyrazol-5-amine is unique due to the presence of both the 2,3,3-trimethylbutyl group and the pyrazole ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler hydrocarbons or other pyrazole derivatives. The compound’s structure allows for specific interactions with biological targets, making it a valuable molecule for research and development in various fields.

Properties

IUPAC Name

5-(2,3,3-trimethylbutyl)-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3/c1-7(10(2,3)4)5-8-6-9(11)13-12-8/h6-7H,5H2,1-4H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWZQJWLAVUWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=NN1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
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3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine
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3-(2,3,3-trimethylbutyl)-1H-pyrazol-5-amine

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